

GAT228: A Technical Guide to a Cannabinoid Receptor 1 Allosteric Agonist

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Compound of Interest

Compound Name: GAT228

Cat. No.: B1674637

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Introduction

GAT228 is the (R)-(+)-enantiomer of the racemic compound GAT211 and is a novel allosteric modulator of the cannabinoid receptor 1 (CB1).^[1] Unlike its S-(-)-enantiomer, GAT229, which functions as a pure positive allosteric modulator (PAM), **GAT228** exhibits distinct pharmacology as an allosteric agonist.^{[1][2][3][4]} This means that **GAT228** can directly activate the CB1 receptor by binding to a site topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. This unique mechanism of action presents a promising avenue for therapeutic intervention, potentially avoiding some of the adverse psychotropic effects associated with orthosteric CB1 receptor agonists. This technical guide provides a comprehensive overview of **GAT228**, including its pharmacological properties, signaling pathways, and the experimental protocols used for its characterization.

Chemical Properties

- Formal Name: 3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
- CAS Number: 1446648-15-2
- Molecular Formula: C₂₂H₁₈N₂O₂

- Formula Weight: 342.4 g/mol
- Solubility: Soluble in DMSO (20 mg/ml)

Pharmacological Data

The following tables summarize the quantitative data for **GAT228**'s activity at the CB1 receptor from various in vitro assays.

Table 1: In Vitro Agonist Activity of **GAT228** at the Human CB1 Receptor

Assay	Cell Line	Parameter	Value	Reference
β-arrestin Recruitment	HEK293A	pEC ₅₀	6.7 ± 0.1	
cAMP Inhibition	HEK293A	pEC ₅₀	7.1 ± 0.1	
ERK1/2 Phosphorylation	HEK293A	pEC ₅₀	7.4 ± 0.2	
PLCβ3 Phosphorylation	HEK293A	pEC ₅₀	7.0 ± 0.1	

Table 2: Effect of **GAT228** on Orthosteric Ligand Binding

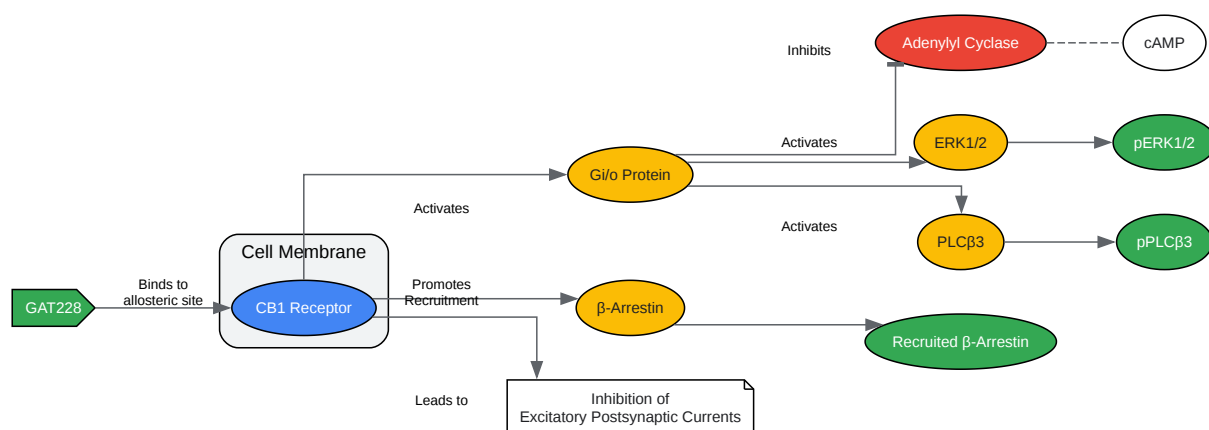
Assay	Radioligand	Cell Line	Effect	Concentration	Reference
Radioligand Binding	[³ H]CP 55,940	CHO-hCB ₁	No effect on binding	Up to 1 μM	

Signaling Pathways and Mechanism of Action

GAT228 activates the CB1 receptor, leading to the initiation of several downstream signaling cascades. As a G protein-coupled receptor (GPCR), CB1 activation by **GAT228** influences multiple intracellular pathways. **GAT228** has been shown to induce β-arrestin recruitment, inhibit cyclic adenosine monophosphate (cAMP) production, and stimulate the phosphorylation

of extracellular signal-regulated kinases 1/2 (ERK1/2) and phospholipase C beta 3 (PLC β 3) in HEK293A cells expressing the human CB1 receptor. Furthermore, it inhibits excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing murine autaptic hippocampal neurons.

Computational studies suggest that **GAT228** binds to an intracellular transmembrane (TM) helix 1-2-4 exosite, which allows it to function as both an allosteric agonist and a weak positive allosteric modulator (PAM). This is in contrast to its enantiomer, GAT229, which binds to an extracellular site. The binding of **GAT228** is proposed to promote a conformational change in the receptor that leads to its activation.



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Caption: GAT228 signaling pathways at the CB1 receptor.

Experimental Protocols

The characterization of **GAT228** as a CB1 receptor allosteric agonist involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

- Objective: To determine if **GAT228** binds to the orthosteric site or an allosteric site by assessing its effect on the binding of a known orthosteric radioligand.
- Materials:
 - Cell membranes from CHO or HEK293 cells stably expressing the human CB1 receptor.
 - [³H]CP55,940 (orthosteric agonist radioligand).
 - **GAT228**.
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:
 - Incubate cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of **GAT228**.
 - Incubations are typically carried out at 30°C for 60-90 minutes.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric agonist (e.g., 10 μM WIN 55,212-2).
 - Data are analyzed to determine if **GAT228** enhances or displaces the binding of [³H]CP55,940. A lack of effect on orthosteric ligand binding, as observed with **GAT228**, suggests it does not bind to the orthosteric site.

[³⁵S]GTPγS Binding Assay

- Objective: To measure the activation of G proteins coupled to the CB1 receptor, a hallmark of agonist activity.
- Materials:
 - Cell membranes from CHO-K1 cells overexpressing hCB1R.
 - [³⁵S]GTPγS.
 - Guanosine diphosphate (GDP).
 - **GAT228**.
 - Assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, 1 mM DTT, pH 7.4).
- Procedure:
 - Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of **GAT228**.
 - Incubate at 30°C for 90 minutes.
 - Separate bound from free [³⁵S]GTPγS by filtration.
 - Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
 - An increase in [³⁵S]GTPγS binding indicates G protein activation and thus agonist activity of **GAT228**.

β-Arrestin Recruitment Assay

- Objective: To measure the recruitment of β-arrestin to the CB1 receptor upon agonist binding, a key step in GPCR desensitization and signaling.
- Materials:
 - CHO-K1 cells co-expressing the human CB1 receptor and a β-arrestin reporter system (e.g., DiscoverX PathHunter).

- **GAT228.**
- Cell culture medium (e.g., Opti-MEM with 1% FBS).
- Detection reagents.
- Procedure:
 - Plate cells in 96-well plates and incubate overnight.
 - Treat cells with varying concentrations of **GAT228** for 90 minutes.
 - Add detection solution according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
 - Measure chemiluminescence using a plate reader.
 - An increase in the chemiluminescent signal indicates β -arrestin recruitment.

cAMP Accumulation Assay

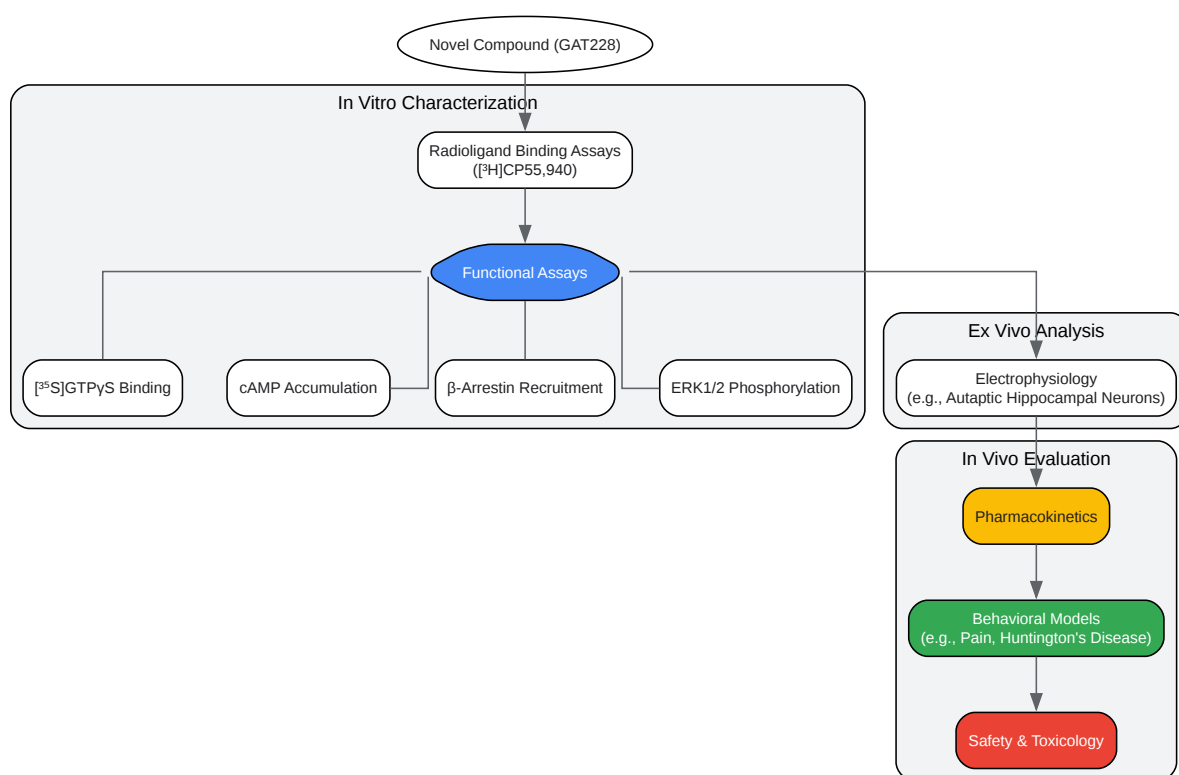
- Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of activating the Gi/o-coupled CB1 receptor.
- Materials:
 - HEK293 or CHO cells expressing the human CB1 receptor.
 - Forskolin (an adenylyl cyclase activator).
 - **GAT228.**
 - cAMP detection kit (e.g., LANCE Ultra cAMP kit).
- Procedure:
 - Pre-treat cells with varying concentrations of **GAT228.**
 - Stimulate the cells with forskolin to induce cAMP production.

- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or other detection methods.
- A decrease in forskolin-stimulated cAMP levels in the presence of **GAT228** indicates Gi/o-mediated signaling.

In Vivo Applications and Future Directions

GAT228 has demonstrated therapeutic potential in preclinical models. For instance, it has been shown to reduce ocular pain and inflammation. In contrast to its enantiomer GAT229, which showed beneficial effects in a mouse model of Huntington's disease, **GAT228** did not alter symptom progression in the same model. This highlights the nuanced and distinct pharmacological profiles of these enantiomers.

The development of allosteric agonists like **GAT228** offers a novel strategy for modulating the endocannabinoid system. By directly activating the CB1 receptor through an allosteric site, these compounds may provide a more targeted therapeutic effect with a potentially improved safety profile compared to orthosteric agonists. Further research is warranted to fully elucidate the therapeutic potential and the in vivo pharmacological profile of **GAT228**.



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Caption: General workflow for characterizing a novel CB1 allosteric modulator.

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